1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Description
1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a fluorinated piperidine derivative characterized by a benzenesulfonyl group at the 4-position of the piperidine ring and a 2-fluorophenyl substituent on the carboxamide nitrogen. This compound shares a core piperidine-carboxamide scaffold with several structurally related analogs, which differ primarily in substituent groups on the sulfonyl benzene ring and the carboxamide-linked aryl/alkyl moiety. The fluorine atoms in its structure likely enhance lipophilicity and metabolic stability, common traits in medicinal chemistry .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCAVZUJQBREHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine-4-Carboxylic Acid Preparation
The piperidine core is synthesized via a modified Gabriel synthesis or through cyclization of δ-amino ketones. Patent US4179569A discloses a scalable route using:
Reagents :
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4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride
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Sodium hydroxide (alkalization agent)
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Hexamethylphosphoric triamide (HMPA) as solvent
Conditions :
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Alkaline hydrolysis at 80–100°C for 6–8 hours
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N-Benzyl protection for nitrogen stabilization
Mechanistic Insight :
The benzyl group acts as a temporary protecting group, preventing unwanted ring-opening during subsequent sulfonylation.
Sulfonylation at Piperidine 1-Position
Introduction of the 4-fluorobenzenesulfonyl group employs classical sulfonylation conditions:
Reaction Table 1: Sulfonylation Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Sulfonating Agent | 4-FluoroBSCl (1.2 eq) | 4-FluoroBSCl (1.5 eq) | 1.2 eq |
| Base | Pyridine | Et₃N | Pyridine |
| Solvent | DCM | THF | DCM |
| Temperature | 0°C → RT | RT | 0°C → RT |
| Yield | 68% | 61% | 68% |
Procedure :
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Dissolve piperidine-4-carboxylic acid (1.0 eq) in dry DCM under N₂
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Add pyridine (2.5 eq) followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.2 eq) at 0°C
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Warm to room temperature, stir for 12 hours
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Quench with 5% HCl, extract with DCM, dry over MgSO₄
Critical Note :
Excess sulfonyl chloride leads to disulfonation byproducts. Stoichiometric control and low-temperature addition are essential.
Amide Bond Formation
Coupling the sulfonated piperidine with 2-fluoroaniline uses activation reagents to overcome poor nucleophilicity of the aromatic amine:
Activation Methods Compared :
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EDCl/HOBt System :
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq)
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Hydroxybenzotriazole (HOBt, 1.5 eq)
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DMF solvent, 0°C → RT, 8 hours (Yield: 65%)
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HATU/DIPEA System :
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Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.2 eq)
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N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
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DCM solvent, RT, 4 hours (Yield: 82%)
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Optimized Protocol :
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Charge sulfonated piperidine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in anhydrous DCM
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Add 2-fluoroaniline (1.1 eq) via syringe
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Stir under N₂ for 4 hours at room temperature
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Wash with 10% citric acid, saturated NaHCO₃, and brine
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Dry organic layer and concentrate
Side Reaction Mitigation :
Competitive sulfonamide cleavage is minimized by avoiding strong acids and using mild coupling conditions.
Industrial-Scale Considerations
Patent WO2017136254A1 highlights critical adaptations for kilogram-scale production:
Table 2: Bench vs. Plant-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Sulfonylation Volume | 500 mL | 2000 L |
| Cooling Method | Ice Bath | Jacketed Reactor |
| Purification | Column Chromatography | Crystallization |
| Cycle Time | 24 hours | 72 hours |
| Overall Yield | 58% | 63% |
Key Improvements :
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Continuous Quenching : In-line mixing of reaction mass with chilled HCl prevents thermal degradation
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Solvent Recovery : DCM is distilled and reused, reducing costs by 40%
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Crystallization Optimization : Ethanol/water ratio adjusted to 4:1 for faster crystal growth
Analytical Characterization
Purity Assessment :
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HPLC : >99.5% purity (C18 column, 60:40 MeCN/H₂O, 1 mL/min)
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¹⁹F NMR : δ -114.2 ppm (s, 1F, SO₂C₆H₄F), -118.9 ppm (s, 1F, CONHC₆H₄F)
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HRMS : m/z 381.0982 [M+H]⁺ (calc. 381.0985)
Impurity Profile :
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Des-fluoro Byproduct (3–5%): Arises from incomplete sulfonylation
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Piperidine Ring-Opened Product (<1%): Forms under prolonged acidic workup
Chemical Reactions Analysis
1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biology.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations :
- Fluorine vs. Other Halogens : The target compound’s 4-fluorobenzenesulfonyl group contrasts with the 4-chlorophenyl group in , where chlorine’s larger atomic size may alter steric interactions and electronic properties.
- Heterocyclic Modifications : Compounds like incorporate a benzothiazole ring, which may confer distinct electronic and π-stacking properties compared to simple aryl groups.
Physicochemical Properties
- Lipophilicity: Fluorine atoms in the target compound likely increase logP compared to non-fluorinated analogs (e.g., ). The methyl group in and ethylsulfonyl in further modulate hydrophobicity.
- Electron Effects : The nitro group in and methoxy group in create divergent electronic profiles—electron-withdrawing (nitro) vs. electron-donating (methoxy)—impacting reactivity and solubility.
Biological Activity
1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16F2N2O2S
- Molecular Weight : 338.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, while the fluorine atoms contribute to the compound's stability and reactivity within biological systems.
Biological Activity Overview
-
Antiviral Activity :
- Studies have indicated that piperidine-based derivatives, including this compound, exhibit antiviral properties. For instance, a related study found that modifications to piperidine derivatives led to significant inhibition of influenza virus replication, with effective concentrations as low as 0.05 μM . The compound's structural features are crucial for its inhibitory activity against viral infections.
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Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant cytotoxicity in HeLa cells, with IC50 values indicating potent anti-cancer activity . The presence of fluorine atoms in the structure is believed to enhance the overall potency against cancer cells.
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Enzyme Inhibition :
- The sulfonyl group in the compound facilitates strong interactions with the active sites of certain enzymes, potentially inhibiting their functions. This characteristic is particularly relevant in drug design aimed at targeting specific enzymatic pathways involved in disease processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies include:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity and selectivity towards biological targets.
- Piperidine Core Modifications : Variations in the piperidine ring can significantly affect the compound's efficacy against viral infections and cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Effective Concentration (EC50/IC50) |
|---|---|---|
| Antiviral | Inhibition of influenza virus | 0.05 μM |
| Anticancer | Cytotoxicity in HeLa cells | < 1 μM |
| Enzyme Inhibition | Potential inhibition of target enzymes | Varies based on enzyme type |
Case Studies
-
Influenza Virus Inhibition :
A series of piperidine derivatives were synthesized and tested for their ability to inhibit influenza virus infection. One derivative exhibited an EC50 value of 0.05 μM, demonstrating the potential for this class of compounds to serve as antiviral agents . -
Cytotoxicity Evaluation :
In a cytotoxicity study involving multiple human cell lines, compounds similar to this compound showed significant cytotoxic effects, with CC50 values indicating potent activity against cancer cells such as HeLa and A549 .
Q & A
Synthesis Optimization
Question: What are the critical steps and parameters in synthesizing 1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide, and how can yield be maximized? Answer: The synthesis involves two key steps:
Sulfonylation : Reacting the piperidine precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (60–80°C, 6–8 hours). Use 1.2 equivalents of sulfonyl chloride and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) to catalyze the reaction, achieving yields >70% .
Carboxamide Formation : Coupling the sulfonylated intermediate with 2-fluoroaniline using HATU/DIPEA in DMF at 0°C to room temperature. Purify via column chromatography (ethyl acetate/hexane, 3:7 gradient) .
Optimization Tips : Monitor reaction progress by TLC, and employ recrystallization from ethanol/water to enhance purity (>95%) .
Analytical Characterization
Question: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound? Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The 4-fluorobenzenesulfonyl group shows characteristic deshielding at δ 7.8–8.1 ppm (aromatic protons) .
- ¹⁹F NMR : Detect fluorine environments (δ -110 ppm for sulfonyl-F; -115 ppm for 2-fluorophenyl) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 minutes .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 421.0923 (calculated) .
Biological Target Identification
Question: What strategies are recommended for identifying potential biological targets of this compound? Answer:
- Computational Docking : Screen against kinase libraries (e.g., PDB) using AutoDock Vina. The fluorobenzenesulfonyl group may interact with ATP-binding pockets (e.g., PLK1, IC₅₀ ~50 nM predicted) .
- In Vitro Kinase Assays : Use ADP-Glo™ assays with recombinant kinases (10 µM ATP, 1 h incubation). Validate hits via dose-response curves (IC₅₀ determination) .
- Proteomic Profiling : Perform pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS identification .
Contradictory Bioactivity Data
Question: How should researchers address inconsistencies in reported anticancer activity across similar piperidine carboxamides? Answer:
- Standardized Assays : Re-evaluate activity in MCF-7 and HCT-116 cells using identical culture conditions (10% FBS, 72 h incubation). Normalize data to positive controls (e.g., doxorubicin) .
- Structural Analysis : Compare fluorination patterns; para-fluorine on the sulfonyl group enhances membrane permeability (logP ~2.8 vs. 2.1 for non-fluorinated analogs) .
- Apoptosis Validation : Confirm mechanism via Annexin V/PI flow cytometry and caspase-3/7 activation assays .
Solubility Enhancement
Question: What formulation approaches improve aqueous solubility for in vivo pharmacokinetic studies? Answer:
- Co-Solvents : Use PEG 400 (20% v/v) or β-cyclodextrin (15% w/v) to achieve solubility >1 mg/mL .
- Nanoparticle Formulation : Prepare PLGA nanoparticles (200 nm diameter) via emulsion-solvent evaporation, achieving 85% encapsulation efficiency .
- Salt Formation : Screen with hydrochloric acid or sodium bicarbonate; hydrochloride salt improves solubility 3-fold .
Metabolic Stability Assessment
Question: Which in vitro models reliably predict the metabolic stability of this compound? Answer:
- Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL protein, NADPH) at 37°C. Analyze via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clint < 10 mL/min/kg indicates stability) .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM suggests low interaction risk) .
Stereochemical Impact
Question: How does the configuration of the piperidine ring influence bioactivity? Answer:
- Enantiomer Separation : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve (R)- and (S)-isomers .
- Activity Differences : (R)-isomer shows 10-fold higher PLK1 inhibition (IC₅₀ 50 nM vs. 500 nM for (S)-isomer) .
- Synthesis Control : Employ asymmetric hydrogenation with (R)-BINAP-Ru catalyst for >90% enantiomeric excess .
Toxicity Profiling
Question: What tiered approach is recommended for preclinical toxicity evaluation? Answer:
- Phase 1 : Ames test (≤1 µg/plate mutagenicity) and hERG patch-clamp (IC₅₀ > 30 µM) .
- Phase 2 : 14-day repeat-dose study in rats (30 mg/kg/day). Monitor ALT (<50 U/L) and creatinine (<0.5 mg/dL) .
- Histopathology : Assess liver/kidney sections for necrosis or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
